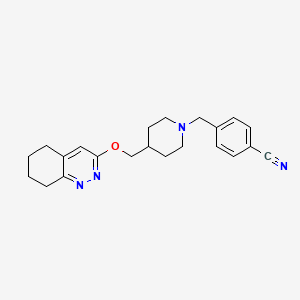
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. This compound is of significant interest in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene can be synthesized through various methods. One common approach involves the reaction of 1,2-butadiene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Common Reagents and Conditions:
Hydroboration: Typically requires pinacolborane and a transition metal catalyst such as palladium or rhodium.
Borylation: Often uses bis(pinacolato)diboron or pinacolborane in the presence of a palladium or copper catalyst.
Major Products:
Hydroboration: Produces organoboron compounds that can be further functionalized.
Borylation: Yields aryl or alkyl boronates, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene involves the formation of boron-carbon bonds through hydroboration or borylation reactions. These reactions are typically catalyzed by transition metals, which facilitate the addition of boron-containing groups to organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Vergleich Mit ähnlichen Verbindungen
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Commonly used in borylation reactions.
Catecholborane: Used in hydroboration and other boron-related reactions.
Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to undergo both hydroboration and borylation reactions provides versatility in the preparation of various organoboron compounds .
Eigenschaften
InChI |
InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6,8H,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVYDQOQJSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C=CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
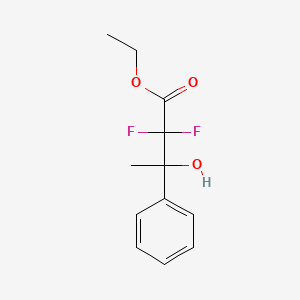
![N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689023.png)


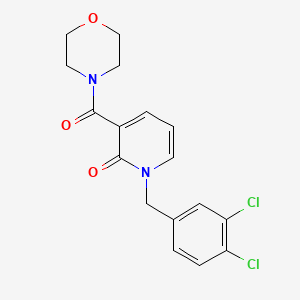
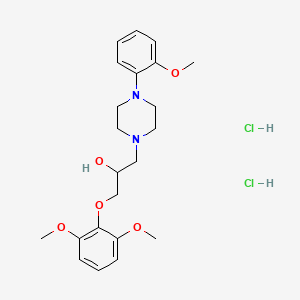
![5-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2689032.png)
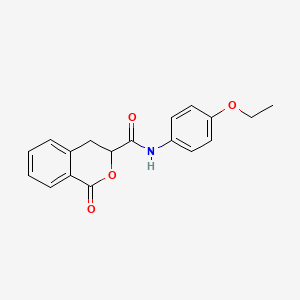
![3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2689036.png)

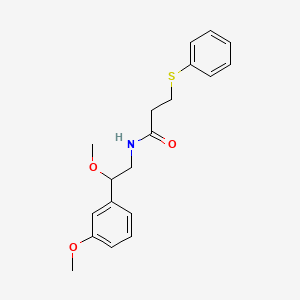
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2689039.png)
![N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689041.png)
